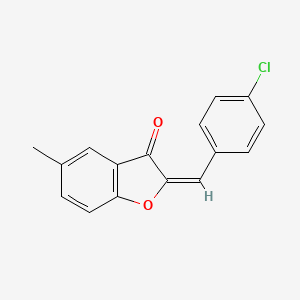
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated possible applications in the development of new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
作用机制
The mechanism of action of (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
相似化合物的比较
Similar Compounds
- (E)-4-(4-Chlorobenzylidene)-3,4-dihydro-2H-pyrrole-based pyrrolinium salts
- 3-(4-Substituted benzylidene)-2H-pyrido[1,2-a]pyrimidine 2,4-(3H)-diones
Uniqueness
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one is unique due to its specific structural features, such as the benzofuran core and the chlorobenzylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C16H11ClO2 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
(2E)-2-[(4-chlorophenyl)methylidene]-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9H,1H3/b15-9+ |
InChI 键 |
HKGNMIRZIKDJRD-OQLLNIDSSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)Cl)/C2=O |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)Cl)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


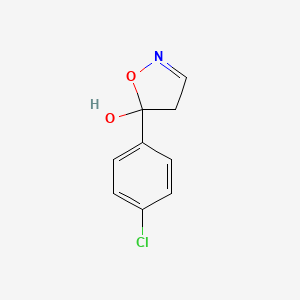
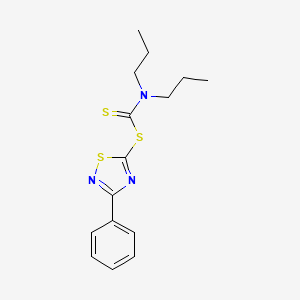
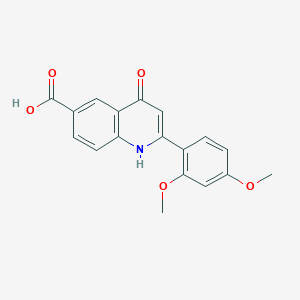
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
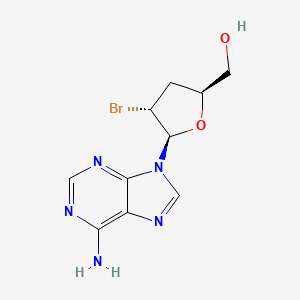
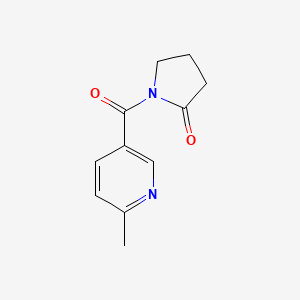
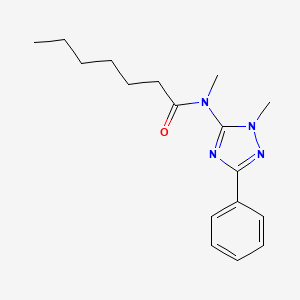
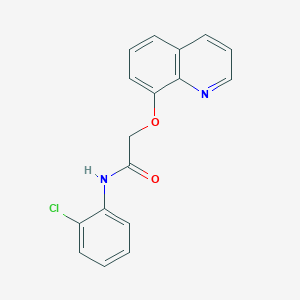
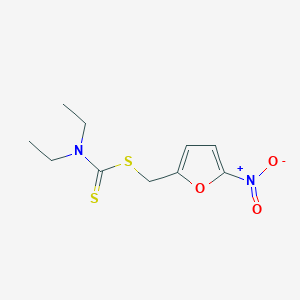

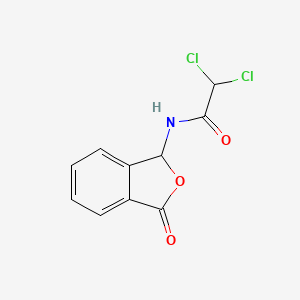
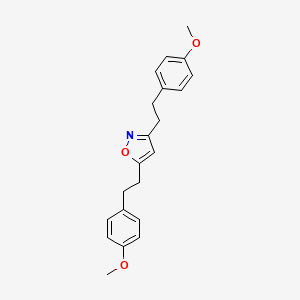
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
